molecular formula C10H14O2 B11818546 Bicyclo[3.3.1]non-6-ene-3-carboxylic acid CAS No. 56820-19-0

Bicyclo[3.3.1]non-6-ene-3-carboxylic acid

Cat. No.: B11818546
CAS No.: 56820-19-0
M. Wt: 166.22 g/mol
InChI Key: FFRDKUOKEIXXRA-UHFFFAOYSA-N
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Description

Bicyclo[331]non-6-ene-3-carboxylic acid is an organic compound with the molecular formula C10H14O2 It is characterized by a bicyclic structure, which includes a nonane ring system with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.3.1]non-6-ene-3-carboxylic acid typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. One common approach is to react cyclopentadiene with maleic anhydride under controlled conditions to form the bicyclic intermediate, which is then hydrolyzed to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization or distillation. The reaction conditions are optimized to maximize yield and purity, and the process is designed to be cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.3.1]non-6-ene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, or other derivatives.

Scientific Research Applications

Bicyclo[3.3.1]non-6-ene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[3.3.1]non-6-ene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.3.1]non-6-ene-3-carboxylic acid is unique due to its combination of a bicyclic structure and a carboxylic acid functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

56820-19-0

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

bicyclo[3.3.1]non-6-ene-3-carboxylic acid

InChI

InChI=1S/C10H14O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h1-2,7-9H,3-6H2,(H,11,12)

InChI Key

FFRDKUOKEIXXRA-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2CC1CC(C2)C(=O)O

Origin of Product

United States

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